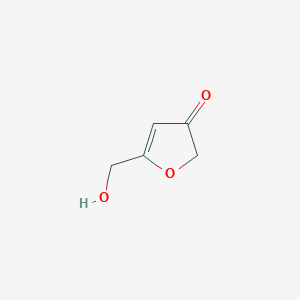
5-Hydroxymethyl-3(2H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-3(2H)-furanone, also known as this compound, is a useful research compound. Its molecular formula is C5H6O3 and its molecular weight is 114.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Food Science Applications
Flavoring Agent
HMFO is recognized for its significant role as a flavoring agent in the food industry. It contributes to the caramel-like flavor profile in various food products, including jams, jellies, beverages, and ice creams. Its low odor threshold makes it an effective enhancer of sensory properties in foods .
Maillard Reaction
The compound is a product of the Maillard reaction, which occurs during the thermal processing of foods. The formation of HMFO through this reaction is crucial for developing desirable flavors and aromas in cooked foods. Understanding its synthesis pathways helps optimize food processing techniques to enhance flavor profiles while maintaining safety standards .
Biochemical and Pharmacological Applications
Antioxidant Properties
Research has shown that HMFO exhibits antioxidant activity comparable to ascorbic acid. This property suggests potential applications in both food preservation and therapeutic contexts, particularly for combating oxidative stress-related diseases .
Antimicrobial Activity
HMFO has demonstrated broad-spectrum antimicrobial activity against various pathogens, including fungi and bacteria. Studies indicate that it can inhibit the growth of Candida albicans by arresting the cell cycle at specific phases. This characteristic positions HMFO as a candidate for developing new anti-infective agents .
Genotoxicity Studies
Investigations into the genotoxic effects of HMFO have revealed its ability to induce micronuclei formation in peripheral erythrocytes. This finding raises concerns regarding its safety in food applications and necessitates further research to understand its mechanisms of action fully .
Environmental Science Applications
Biodegradability
The environmental impact of synthetic compounds is a growing concern. HMFO's biodegradability makes it a suitable candidate for use in eco-friendly formulations, particularly in agricultural practices where chemical residues are undesirable .
Soil Microbial Activity
Studies have indicated that HMFO can influence soil microbial communities positively, promoting beneficial microbial activity that enhances soil health and fertility. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs while maintaining crop yields .
Summary of Case Studies
Propiedades
Número CAS |
138370-63-5 |
|---|---|
Fórmula molecular |
C5H6O3 |
Peso molecular |
114.1 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C5H6O3/c6-2-5-1-4(7)3-8-5/h1,6H,2-3H2 |
Clave InChI |
FTDOHINDTOUIDG-UHFFFAOYSA-N |
SMILES |
C1C(=O)C=C(O1)CO |
SMILES canónico |
C1C(=O)C=C(O1)CO |
Key on ui other cas no. |
138370-63-5 |
Sinónimos |
5-(Hydroxymethyl)-3(2H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















